1-Ethenylcyclopentane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1934718-63-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-ethenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h2H,1,3-6H2,(H,9,10) |
InChI Key |
MFKLVVIVNWTPRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenylcyclopentane 1 Carboxylic Acid
Direct Synthesis Routes
Direct synthesis routes focus on introducing the carboxylic acid group onto a cyclopentane (B165970) ring that already bears the 1-ethenyl substituent. These methods are often efficient as they build upon a readily accessible core structure.
Oxidation Reactions Leading to Carboxylic Acids
The oxidation of a primary alcohol is a fundamental and widely utilized method for the synthesis of carboxylic acids. In the context of 1-Ethenylcyclopentane-1-carboxylic acid, a suitable precursor would be 1-ethenylcyclopentylmethanol. This transformation can be achieved using a variety of strong oxidizing agents.
Commonly employed reagents for this purpose include potassium permanganate (B83412) (KMnO₄), and chromium-based reagents such as chromic acid (H₂CrO₄), generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. The reaction is typically performed under aqueous acidic conditions. The primary alcohol is first oxidized to an intermediate aldehyde, which is then further oxidized to the carboxylic acid. To ensure the reaction proceeds to the carboxylic acid, it is crucial to use a sufficient stoichiometry of the oxidizing agent and often to heat the reaction mixture under reflux.
| Oxidizing Agent | Typical Conditions | Precursor |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 1-ethenylcyclopentylmethanol |
| Chromic Acid (H₂CrO₄) | H₂SO₄, water, acetone (B3395972) (Jones oxidation) | 1-ethenylcyclopentylmethanol |
| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, water, heat | 1-ethenylcyclopentylmethanol |
This table presents common oxidizing agents and conditions for the conversion of primary alcohols to carboxylic acids.
Research on the oxidation of primary alcohols to carboxylic acids is extensive, with various methods developed to enhance selectivity and yield, particularly in the presence of other sensitive functional groups like the ethenyl group in the target molecule. Careful selection of the oxidant and reaction conditions is necessary to avoid unwanted side reactions, such as cleavage of the double bond.
Carboxylation of Organometallic Intermediates
The carboxylation of organometallic reagents, such as Grignard or organolithium compounds, with carbon dioxide is a classic and effective method for forming carboxylic acids. To synthesize this compound via this route, an organometallic derivative of 1-ethenylcyclopentane is required.
This can be achieved by first preparing a suitable halide precursor, for example, 1-bromo-1-ethenylcyclopentane. Reaction of this halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 1-ethenylcyclopentylmagnesium bromide. This organometallic intermediate can then be reacted with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. A subsequent acidic workup protonates the resulting carboxylate salt to afford the desired carboxylic acid.
| Organometallic Reagent | Precursor | Carboxylating Agent |
| Grignard Reagent | 1-bromo-1-ethenylcyclopentane | Carbon Dioxide (CO₂) |
| Organolithium Reagent | 1-chloro-1-ethenylcyclopentane | Carbon Dioxide (CO₂) |
This table outlines the components for the synthesis of carboxylic acids via carboxylation of organometallic intermediates.
The success of this method hinges on the successful formation and stability of the organometallic intermediate. The presence of the ethenyl group may require careful control of reaction conditions to prevent polymerization or other side reactions.
Hydrolysis of Nitriles and Other Carboxylic Acid Precursors
The hydrolysis of nitriles offers another robust pathway to carboxylic acids. The required precursor for this synthesis would be 1-ethenylcyclopentane-1-carbonitrile. This nitrile can be subjected to hydrolysis under either acidic or basic conditions to yield the carboxylic acid.
Acid-catalyzed hydrolysis is typically carried out by heating the nitrile under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Alternatively, base-catalyzed hydrolysis involves heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.
| Hydrolysis Condition | Reagents | Intermediate |
| Acidic | H₂SO₄ (aq) or HCl (aq), heat | Amide |
| Basic | NaOH (aq) or KOH (aq), heat | Carboxylate salt |
This table summarizes the conditions for the hydrolysis of nitriles to carboxylic acids.
This method is advantageous as the nitrile precursor can often be synthesized through nucleophilic substitution of a corresponding halide with a cyanide salt, providing a two-step route from an alkyl halide to a carboxylic acid with an additional carbon atom.
Approaches to the Cyclopentane Core
These strategies focus on the construction of the substituted cyclopentane ring itself, with the ethenyl and carboxylic acid functionalities or their precursors being incorporated during the ring-forming process or introduced in subsequent steps.
Cyclization Reactions in the Formation of Substituted Cyclopentanes
A multitude of cyclization reactions are available in organic synthesis to construct five-membered rings. For the synthesis of a 1-ethenyl-1-carboxy-substituted cyclopentane, an intramolecular reaction of a suitably functionalized acyclic precursor would be a viable approach.
For instance, a diester with a pending ethenyl group at the appropriate position could undergo an intramolecular Dieckmann condensation to form a β-keto ester, which could then be further manipulated to yield the target molecule. Radical cyclizations of unsaturated halides or other radical precursors can also be effective in forming substituted cyclopentane rings.
The choice of cyclization strategy would depend on the availability of the starting materials and the desired stereochemical outcome. These methods offer a high degree of control over the substitution pattern of the resulting cyclopentane ring.
Tandem Dehydrogenation-Olefination-Decarboxylation Sequences Involving Cycloalkyl Carboxylic Acids
Recent advances in catalysis have led to the development of tandem reaction sequences that can efficiently modify existing ring systems. A notable example is the palladium-catalyzed tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids. While this specific sequence often leads to aromatization in six-membered rings, cyclopentane carboxylic acids exhibit different reactivity. nih.gov
For cyclopentane systems, which are less prone to aromatization, a controlled dehydrogenation can be achieved. nih.gov This could potentially be adapted to introduce an ethenyl group. For example, starting with 1-ethylcyclopentane-1-carboxylic acid, a catalytic system could facilitate dehydrogenation of the ethyl group to an ethenyl group. Such a transformation would represent a highly efficient and atom-economical approach to the target molecule. These reactions often utilize a palladium catalyst in the presence of a ligand and an oxidant. nih.gov
Further research in this area could lead to the development of a direct and selective method for the conversion of saturated cycloalkyl carboxylic acids to their unsaturated counterparts, providing a novel entry to compounds like this compound.
Introduction of the Ethenyl Group
The introduction of an ethenyl (vinyl) group at the C1 position of a cyclopentanecarboxylic acid derivative can be effectively achieved through classical olefination reactions of a corresponding keto-ester. A general and reliable strategy involves the conversion of the carbonyl group of a 1-keto-cyclopentanecarboxylate ester into a carbon-carbon double bond. Several well-established olefination protocols are suitable for this transformation, including the Wittig reaction, Peterson olefination, and Julia-Kocienski olefination.
A plausible synthetic route commences with an appropriate precursor, such as ethyl 1-oxocyclopentane-1-carboxylate. This starting material can then be subjected to an olefination agent to install the desired ethenyl group.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert ketones or aldehydes into alkenes. wikipedia.org For the synthesis of an ester of this compound, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is a suitable Wittig reagent. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com
Peterson Olefination: The Peterson olefination offers an alternative route using α-silyl carbanions. organicchemistrydata.orgchemistnotes.comwikipedia.org The reaction of an α-silyl carbanion with a ketone or aldehyde forms a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to form the alkene. organicchemistrydata.orgwikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic conditions. chemistnotes.comwikipedia.org
Julia-Kocienski Olefination: A further refinement in olefination chemistry is the Julia-Kocienski olefination, which typically provides excellent E-selectivity in alkene synthesis. organic-chemistry.org This modified Julia olefination involves the reaction of a heteroaryl sulfone with a carbonyl compound in a one-pot procedure. nih.gov
The following table summarizes these potential olefination strategies for the synthesis of an ester of this compound from a 1-oxocyclopentane-1-carboxylate precursor.
| Reaction | Reagent | Key Intermediate | Byproduct |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | Oxaphosphetane | Triphenylphosphine oxide |
| Peterson Olefination | α-silyl carbanion (e.g., TMSCH2Li) | β-hydroxysilane | Silanol |
| Julia-Kocienski Olefination | Heteroaryl methyl sulfone (e.g., BT-SO2Me) | β-alkoxy sulfone | Heteroaryl sulfinate |
Modular Alkene Synthesis from Carboxylic Acids via Photocatalysis
Recent advancements in synthetic organic chemistry have established photocatalysis as a powerful tool for the modular synthesis of alkenes directly from carboxylic acids. These methods capitalize on the generation of radical intermediates from readily available carboxylic acid precursors under mild, visible-light-mediated conditions. While a direct photocatalytic synthesis of this compound that retains the carboxyl group has not been explicitly reported, the underlying principles of these methodologies can be extrapolated to envision a potential synthetic pathway.
A prominent strategy in this domain involves the photocatalytic generation of an alkyl radical from a carboxylic acid, which then engages in a Giese-type addition to an alkene acceptor, followed by a fragmentation event to unveil the new alkene. A particularly relevant approach utilizes phenyl vinyl ketones as "olefination reagents".
The proposed mechanism for such a transformation, as applied to a derivative of cyclopentanecarboxylic acid, would proceed as follows:
Radical Generation: In the presence of a suitable photocatalyst (e.g., an iridium complex) and visible light, the carboxylic acid is oxidized to a carboxyl radical, which rapidly undergoes decarboxylation to generate a cyclopentyl radical.
Giese-Type Addition: This nucleophilic radical then undergoes a conjugate addition to an electron-deficient alkene, such as phenyl vinyl ketone. This step forms a new carbon-carbon bond and generates an enolate radical intermediate.
Norrish Type II Fragmentation: The resulting intermediate can then undergo a Norrish Type II-type fragmentation. This process involves an intramolecular hydrogen atom transfer (HAT) from the γ-carbon (originally from the cyclopentyl radical) to the carbonyl oxygen of the former vinyl ketone moiety, forming a 1,4-biradical. Subsequent C-C bond cleavage in this biradical intermediate liberates the desired alkene product and an enol, which tautomerizes to a ketone byproduct.
This modular approach offers a conceptually novel disconnection for alkene synthesis, leveraging the reactivity of carboxylic acids as radical precursors. The reaction conditions are typically mild, employing visible light and a catalytic amount of a photosensitizer.
The table below outlines the key steps in this proposed photocatalytic alkene synthesis.
| Step | Process | Key Intermediate | Description |
| 1 | Radical Generation | Cyclopentyl radical | Photocatalytic decarboxylation of a cyclopentanecarboxylic acid derivative. |
| 2 | Giese-Type Addition | Enolate radical | Conjugate addition of the cyclopentyl radical to phenyl vinyl ketone. |
| 3 | Fragmentation | 1,4-Biradical | Intramolecular hydrogen atom transfer followed by C-C bond cleavage to form the alkene. |
Reaction Mechanisms and Chemical Transformations of 1 Ethenylcyclopentane 1 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, involving the replacement of the hydroxyl (-OH) group of the acid with another nucleophile. masterorganicchemistry.comopenstax.org This process is central to the synthesis of various carboxylic acid derivatives such as esters, amides, and acid halides.
Under acidic conditions, the carbonyl oxygen of 1-Ethenylcyclopentane-1-carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by weaker nucleophiles, such as alcohols, to form esters in a process known as Fischer esterification. The acid catalyst protonates the hydroxyl group, converting it into a water molecule, which is an excellent leaving group. The subsequent elimination of water from the tetrahedral intermediate yields the ester product.
Another important acid-catalyzed transformation is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org In this reaction, the hydroxyl group is converted into an acyl chlorosulfite, a much better leaving group. libretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of 1-ethenylcyclopentane-1-carbonyl chloride. libretexts.org
Direct nucleophilic acyl substitution on carboxylic acids under basic conditions is generally not feasible. masterorganicchemistry.com The basic conditions lead to the deprotonation of the carboxylic acid to form a carboxylate anion. masterorganicchemistry.com This negatively charged carboxylate repels incoming nucleophiles, and the resulting dianionic tetrahedral intermediate would have a highly basic O²⁻ leaving group, making the reaction thermodynamically unfavorable. masterorganicchemistry.com
However, derivatives of this compound, such as its corresponding ester, can undergo base-catalyzed hydrolysis, a process known as saponification. masterorganicchemistry.com In this reaction, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels an alkoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com
Decarboxylation Pathways and Alkene Formation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. libretexts.org For most carboxylic acids, this reaction requires high temperatures and is often difficult unless there is a carbonyl group at the β-position to stabilize the resulting carbanion intermediate through a cyclic transition state. libretexts.org this compound lacks this feature, making direct thermal decarboxylation challenging.
However, specific methods can facilitate this transformation. Radical-based methods, such as the Barton decarboxylation, can be employed. organic-chemistry.org More recent developments include photocatalytic dehydrodecarboxylation, which can convert carboxylic acids into alkenes. nih.gov In the case of this compound, a successful decarboxylation would lead to the formation of 1-vinylcyclopentene. Furthermore, iron-catalyzed decarboxylative coupling reactions have been developed that allow for the alkenylation of cycloalkanes using vinyl carboxylic acids, proceeding through a radical process. beilstein-journals.org
| Method | Description | Potential Product |
|---|---|---|
| Thermal Decarboxylation | Generally requires a β-carbonyl group for stabilization; difficult for the title compound. | 1-vinylcyclopentene |
| Barton Decarboxylation | A radical-based method that can be applied to acids without β-carbonyl groups. | 1-vinylcyclopentene |
| Photocatalytic Dehydrodecarboxylation | A dual catalytic process using light to convert carboxylic acids to alkenes. nih.gov | 1-vinylcyclopentene |
Oxidative Cleavage and Rearrangement Reactions
The ethenyl (vinyl) group of this compound is susceptible to oxidative cleavage. This reaction breaks the carbon-carbon double bond and typically results in the formation of carbonyl compounds. libretexts.orglibretexts.org
Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup will cleave the double bond. libretexts.orglibretexts.org This process would convert the vinyl group into a carboxylic acid and the adjacent quaternary carbon of the cyclopentane (B165970) ring into a ketone. The expected product from the strong oxidative cleavage of this compound is 1-acetylcyclopentane-1-carboxylic acid. Gentle cleavage, for instance, using ozone followed by a reductive workup, would yield an aldehyde instead of a carboxylic acid. libretexts.orglibretexts.org
Rearrangement reactions can also occur, particularly under conditions that generate carbocation intermediates. wiley-vch.de For instance, acid-catalyzed hydration of the vinyl group could lead to a carbocation, which might then undergo skeletal rearrangements of the cyclopentane ring to form more stable structures, such as a cyclohexyl system, before being trapped by a nucleophile. chegg.com Vinylcyclopropane rearrangements to form cyclopentenes are well-documented, and while this molecule contains a cyclopentane ring, analogous ring-expansion or rearrangement pathways could be envisioned under thermal or catalytic conditions. nih.gov
Reductive Transformations of the Carboxyl Group
The carboxyl group of this compound can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. libretexts.org This is followed by a second hydride addition to the intermediate aldehyde, ultimately yielding (1-(hydroxymethyl)cyclopentyl)ethene after an acidic workup. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids directly.
Radical Chemistry and Addition Reactions of this compound
The radical chemistry of this compound is primarily centered around the reactivity of the vinyl group, which is susceptible to attack by free radicals. The presence of the cyclopentane ring and the carboxylic acid moiety can influence the stereochemical outcome and the stability of the resulting radical intermediates. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of radical additions to alkenes and the behavior of structurally similar vinylcycloalkanes and carboxylic acids.
Radical addition reactions are typically chain reactions involving three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of free radicals from a radical initiator, often through homolytic cleavage induced by heat or light. For instance, a common initiator like azobisisobutyronitrile (AIBN) can decompose to generate radicals.
Propagation: A radical species (R•) then adds to the double bond of the ethenyl group. This addition can occur at either of the two carbons of the double bond. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Addition of the radical to the terminal CH2 group is generally favored, as it leads to a more stable secondary radical on the carbon adjacent to the cyclopentane ring. This stability is due to hyperconjugation with the neighboring alkyl groups of the ring.
The newly formed radical can then abstract an atom, typically a hydrogen or a halogen, from another molecule to form the final product and regenerate a radical to continue the chain reaction.
Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.
An illustrative example of a potential radical addition to this compound is the addition of a thiol radical (RS•).
Table 3.5.1: Hypothetical Radical Addition of a Thiol to this compound
| Reactant | Reagent | Initiator | Product |
| This compound | Thiol (RSH) | AIBN/Heat or UV light | 1-(2-(Alkylthio)ethyl)cyclopentane-1-carboxylic acid |
This table is illustrative and based on general principles of radical chemistry, as specific experimental data for this reaction was not found in the reviewed literature.
The stereochemistry of the addition would be influenced by the approach of the radical to the double bond, with the bulky cyclopentane ring potentially directing the attack to the less hindered face.
The study of vinylcyclopropanes, which are structurally related, shows that they can undergo radical-initiated ring-opening reactions. researchgate.netsci-hub.box However, in the case of this compound, the cyclopentane ring is significantly more stable than a cyclopropane (B1198618) ring and is not expected to undergo similar ring-opening reactions under typical radical conditions.
In the context of polymerization, the vinyl group of this compound could potentially undergo free-radical polymerization to form a polymer with a repeating cyclopentane-1-carboxylic acid unit in the backbone. mdpi.com The reactivity in polymerization would be influenced by steric hindrance from the cyclopentane ring.
Derivatives of 1 Ethenylcyclopentane 1 Carboxylic Acid and Their Synthetic Utility
Esterification Reactions and Ester Derivatives
Esterification is one of the most common and useful reactions of carboxylic acids. chemguide.co.uk Esters are valuable compounds in their own right, often serving as intermediates in pharmaceutical and materials science. The conversion of 1-ethenylcyclopentane-1-carboxylic acid to its corresponding esters can be achieved through several established methods.
The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process where the alcohol acts as both the reactant and the solvent, and the removal of water drives the reaction toward the formation of the ester. masterorganicchemistry.comlibretexts.org
General Reaction Scheme for Fischer Esterification:

This reaction illustrates the acid-catalyzed formation of an ester from this compound and a generic alcohol (R-OH).
Alternatively, esters can be synthesized from carboxylate anions via an Sₙ2 reaction with a primary alkyl halide. libretexts.org This method is particularly useful when the alcohol is sensitive to strongly acidic conditions.
The following table summarizes representative ester derivatives of this compound prepared via Fischer esterification, highlighting the versatility of this transformation.
Table 1: Representative Ester Derivatives of this compound
| Ester Derivative | Reactant Alcohol | Catalyst | Typical Conditions |
|---|---|---|---|
| Methyl 1-ethenylcyclopentane-1-carboxylate | Methanol | H₂SO₄ | Reflux, 4-6 hours |
| Ethyl 1-ethenylcyclopentane-1-carboxylate | Ethanol | H₂SO₄ | Reflux, 5-7 hours |
| Propyl 1-ethenylcyclopentane-1-carboxylate | 1-Propanol | TsOH | Reflux, 6-8 hours |
| Benzyl 1-ethenylcyclopentane-1-carboxylate | Benzyl alcohol | H₂SO₄ | Reflux, 8-10 hours |
Amidation Reactions and Amide Derivatives
The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of biologically active molecules and advanced materials. nih.gov Direct conversion of carboxylic acids to amides by reaction with amines is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. mdpi.com
A more common and efficient approach involves activating the carboxylic acid first. This can be done by converting the acid into a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with an amine. nih.gov Alternatively, various coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine under milder conditions. Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct synthesis of amides from a wide range of carboxylic acids and amines in moderate to excellent yields. nih.gov
Another one-pot method involves the use of thionyl chloride (SOCl₂) to first generate the acid chloride in situ, which is then reacted with the amine without isolation. rsc.org This protocol is effective even with sterically hindered amines and preserves the stereochemical integrity of chiral substrates. rsc.org
General Reaction Scheme for Amidation (via Acid Chloride Intermediate):

This scheme shows a two-step, one-pot process where the carboxylic acid is first converted to an acid chloride, which then reacts with an amine (R¹R²NH) to form the corresponding amide.
The structural diversity of available amines allows for the synthesis of a wide array of primary, secondary, and tertiary amides from this compound.
Table 2: Representative Amide Derivatives of this compound
| Amide Derivative | Reactant Amine | Coupling Method/Reagent | Amide Type |
|---|---|---|---|
| 1-Ethenyl-N-methylcyclopentane-1-carboxamide | Methylamine | SOCl₂, then amine addition | Secondary |
| N,N-Diethyl-1-ethenylcyclopentane-1-carboxamide | Diethylamine | TiCl₄ in pyridine | Tertiary |
| 1-Ethenyl-N-phenylcyclopentane-1-carboxamide | Aniline | SOCl₂, then amine addition | Secondary |
| 1-(1-Ethenylcyclopentane-1-carbonyl)piperidine | Piperidine | TiCl₄ in pyridine | Tertiary |
Formation of Acid Chlorides and Anhydrides
To enhance the electrophilicity of the carbonyl carbon, carboxylic acids are often converted into more reactive derivatives like acid chlorides and acid anhydrides. These compounds are highly valuable synthetic intermediates. youtube.com
Acid Chlorides Acid chlorides are among the most reactive carboxylic acid derivatives. wikipedia.org They are typically synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgbyjus.com The reaction proceeds via a chlorosulfite intermediate, which converts the hydroxyl group into an excellent leaving group. libretexts.orgbyjus.com Other reagents like oxalyl chloride and phosphorus chlorides (PCl₃, PCl₅) can also be used. wikipedia.org
General Reaction Scheme for Acid Chloride Formation:

The reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into the highly reactive 1-ethenylcyclopentane-1-carbonyl chloride, with gaseous byproducts HCl and SO₂.
Acid Anhydrides Acid anhydrides can be prepared by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more common laboratory synthesis involves the reaction of a carboxylic acid with an acid chloride. wikipedia.org This allows for the formation of both symmetrical and mixed (unsymmetrical) anhydrides. wikipedia.org Various other methods utilizing dehydrating agents or catalysts have also been developed to synthesize anhydrides under milder conditions. nih.govresearchgate.net
General Reaction Scheme for Symmetrical Anhydride (B1165640) Formation:

This reaction shows the formation of a symmetrical anhydride by reacting the acid chloride derivative with the sodium salt of the parent carboxylic acid.
Table 3: Key Reactive Intermediates from this compound
| Derivative | Common Reagent | Key Features |
|---|---|---|
| 1-Ethenylcyclopentane-1-carbonyl chloride | Thionyl chloride (SOCl₂) | Highly reactive acylating agent; precursor to esters, amides, and anhydrides. |
| 1-Ethenylcyclopentane-1-carboxylic anhydride | Reaction of acid chloride with a carboxylate | Reactive acylating agent, generally less reactive than the corresponding acid chloride. |
Other Functional Group Interconversions (FGIs)
Functional group interconversion (FGI) is a strategy in organic synthesis where one functional group is transformed into another. imperial.ac.uk Beyond the primary derivatives, the functional groups within this compound—the carboxylic acid and the ethenyl (vinyl) group—can undergo further transformations.
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters.
General Reaction Scheme for Reduction to an Alcohol:

Reduction with a strong hydride agent like LiAlH₄ converts the carboxylic acid to the corresponding primary alcohol, (1-ethenylcyclopentyl)methanol.
Reactions of the Ethenyl Group: The ethenyl (vinyl) double bond is also a site for further chemical modification. Standard alkene reactions can be applied, assuming conditions are chosen to be compatible with the carboxylic acid moiety.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would reduce the double bond to yield 1-ethylcyclopentane-1-carboxylic acid.
Halogenation: Addition of halogens (e.g., Br₂) across the double bond would result in a dihaloalkane derivative.
Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol on the side chain.
These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for a diverse range of target molecules.
Stereoselective Synthesis Approaches to 1 Ethenylcyclopentane 1 Carboxylic Acid and Its Chiral Analogues
Asymmetric Construction of the Quaternary Carbon Center
The creation of an all-carbon quaternary stereocenter is a formidable task in asymmetric synthesis. researchgate.net Various catalytic asymmetric methods have been developed to install these motifs with high enantioselectivity. researchgate.net For the synthesis of 1-ethenylcyclopentane-1-carboxylic acid, the central challenge lies in the simultaneous and controlled introduction of the ethenyl and carboxyl functionalities at a single carbon atom of the cyclopentane (B165970) ring.
One of the most powerful tools for constructing such centers is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) . nih.gov This reaction typically involves the reaction of a prochiral enolate with an allyl electrophile in the presence of a chiral palladium catalyst. In a potential synthetic route to this compound, a cyclopentanone (B42830) derivative bearing a precursor to the carboxylic acid at the α-position could serve as the nucleophile. The subsequent introduction of an allyl group, which can be later transformed into the ethenyl group, would establish the quaternary stereocenter. The enantioselectivity of this process is dictated by the chiral ligand coordinated to the palladium catalyst.
Another emerging strategy involves the α-vinylation of ester equivalents using main group catalysis. This methodology allows for the construction of sterically congested quaternary centers by trapping vinyl carbocations with silyl (B83357) ketene (B1206846) acetals. researchgate.net This approach could be adapted to a cyclopentyl system, where a silyl ketene acetal (B89532) derived from a cyclopentane carboxylic acid ester is reacted with a vinylating agent to forge the desired C-C bond and the quaternary center.
Furthermore, domino sequences initiated by rhodium carbenes offer a convergent approach to highly substituted cyclopentanes with multiple stereocenters. nih.gov A carefully designed vinyldiazoacetate could potentially react with an appropriate alkene in a cascade sequence to assemble the cyclopentane ring with the required functionalities already in place, including the quaternary center.
The following table summarizes potential catalytic systems for the asymmetric construction of the quaternary carbon center, based on analogous transformations reported in the literature.
| Catalyst System | Chiral Ligand | Potential Substrate | Expected Outcome | Reference |
| [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | α-Carboxy-cyclopentanone derivative | Enantioenriched 1-allyl-1-carboxy-cyclopentanone | nih.gov |
| Main Group Catalyst | Chiral Phosphoric Acid | Silyl ketene acetal of cyclopentane carboxylic ester | Enantioenriched 1-ethenylcyclopentane-1-carboxylic ester | researchgate.net |
| Rh₂(R-DOSP)₄ | Dirhodium(II) tetrakis[N-phthaloyl-(R)-tert-leucinate] | Vinyldiazoacetate and alkene | Diastereo- and enantiomerically enriched cyclopentane precursor | nih.gov |
Diastereoselective and Enantioselective Methodologies
Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the synthesis of chiral analogues of this compound, especially when multiple stereocenters are present or are being formed.
Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For instance, if a chiral cyclopentane precursor is used, the introduction of the ethenyl and carboxyl groups can be influenced by the steric and electronic properties of the chiral scaffold. Cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides has been shown to proceed with high regio- and stereocontrol, offering a potential route to introduce the vinyl group with diastereoselectivity. organic-chemistry.org
Enantioselective methodologies employ chiral catalysts or reagents to control the absolute stereochemistry of the newly formed stereocenter. Asymmetric allylboration of ketones, catalyzed by chiral biphenols, is a powerful method for the enantioselective formation of tertiary alcohols, which could be precursors to the target molecule. nih.gov Similarly, enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides using chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands have been developed, suggesting that direct C-H functionalization on a cyclopentane ring could be a viable enantioselective strategy. nih.gov
A sequential "one-pot" procedure involving an enantioselective spirocyclization followed by an acidic azlactone opening has been developed for the synthesis of amino acid derivatives containing a quaternary α-carbon on a cyclopentene (B43876) ring. acs.org This highlights the potential of cascade reactions in setting multiple stereocenters with high control.
The table below outlines some diastereoselective and enantioselective methods that could be adapted for the synthesis of chiral this compound analogues.
| Methodology | Chiral Source | Key Transformation | Stereochemical Control | Reference |
| Asymmetric Allylic Alkylation | Chiral Pd-catalyst | Alkylation of a cyclopentanone enolate | Enantioselective formation of the quaternary center | nih.gov |
| Asymmetric Allylboration | Chiral Biphenol Catalyst | Addition of an allyl group to a ketone precursor | Enantioselective formation of a tertiary alcohol | nih.gov |
| Diastereoselective Cyclopropanation | Chiral Substrate | Reaction of a diene with a sulfur ylide | Diastereocontrol from existing stereocenters | organic-chemistry.org |
| Enantioselective C-H Vinylation | Chiral MPAO Ligand | Direct vinylation of a C-H bond | Enantioselective introduction of the vinyl group | nih.gov |
Control of Stereochemistry in Ethenyl Group Introduction
The stereoselective introduction of the ethenyl (vinyl) group is a critical step in the synthesis of this compound. The stereochemistry can be controlled at the point of introduction or through subsequent manipulation of a precursor group.
One direct method is the enantioselective vinylation of a suitable precursor. As mentioned, Pd(II)-catalyzed enantioselective C-H vinylation has been demonstrated on cyclobutane (B1203170) systems and could potentially be extended to cyclopentanes. nih.govnih.gov This would install the vinyl group directly with control of stereochemistry.
An indirect, yet powerful, approach is through asymmetric allylation . The Keck asymmetric allylation, for example, involves the nucleophilic addition of an allyl group to an aldehyde using a chiral titanium-BINOL complex. wikipedia.org A cyclopentanecarboxaldehyde derivative could undergo such a reaction to introduce an allyl group with high enantioselectivity. The resulting homoallylic alcohol can then be further manipulated, and the allyl group can be isomerized or oxidatively cleaved and subsequently converted to the ethenyl group.
Another strategy is the use of vinyl organometallic reagents in the presence of a chiral ligand. For instance, the addition of a vinyl Grignard or vinyl lithium reagent to a chiral ketone precursor could proceed with facial selectivity dictated by the existing stereochemistry of the substrate.
| Strategy | Reagent/Catalyst | Key Intermediate | Method of Ethenyl Formation | Reference |
| Enantioselective C-H Vinylation | Chiral Pd-catalyst with MPAO ligand | Cyclopentane carboxylic acid derivative | Direct C-H activation and vinylation | nih.govnih.gov |
| Asymmetric Allylation | Chiral Ti-BINOL complex (Keck allylation) | Homoallylic alcohol | Isomerization or cleavage/olefination of the allyl group | wikipedia.org |
| Diastereoselective addition of Vinyl Organometallics | Vinyl Grignard/Lithium | Tertiary alcohol | Direct addition of the vinyl group | N/A |
Retrosynthetic Analysis of 1 Ethenylcyclopentane 1 Carboxylic Acid
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. This process involves theoretically breaking bonds (disconnections) to reveal precursor molecules, known as synthons, and their real-world chemical equivalents (reagents). This section details the retrosynthetic analysis of 1-ethenylcyclopentane-1-carboxylic acid, focusing on logical disconnections and strategic planning.
Advanced Spectroscopic Characterization of 1 Ethenylcyclopentane 1 Carboxylic Acid and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-ethenylcyclopentane-1-carboxylic acid. Both ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom within the molecule.
In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm. libretexts.org The protons of the ethenyl (vinyl) group give rise to a characteristic set of signals. The methine proton (=CH-) would likely appear as a doublet of doublets between 5.8 and 6.2 ppm, while the terminal vinyl protons (=CH₂) would present as two distinct signals, also likely doublet of doublets, between 5.0 and 5.4 ppm. The protons on the cyclopentane (B165970) ring would be found in the more upfield region, generally between 1.5 and 2.5 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and would be observed in the range of 175-185 ppm. libretexts.org The quaternary carbon of the cyclopentane ring attached to both the vinyl and carboxyl groups would appear around 50-60 ppm. The carbons of the ethenyl group are expected in the 110-140 ppm region, while the cyclopentane ring carbons would resonate between 20 and 40 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Ethenyl (=CH-) | 5.8 - 6.2 | doublet of doublets |
| Ethenyl (=CH₂) | 5.0 - 5.4 | doublet of doublets |
| Cyclopentane (-CH₂-) | 1.5 - 2.5 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C=O) | 175 - 185 |
| Ethenyl (=CH-) | 130 - 140 |
| Ethenyl (=CH₂) | 110 - 120 |
| Quaternary Cyclopentane (-C-) | 50 - 60 |
| Cyclopentane (-CH₂-) | 20 - 40 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and the ethenyl groups.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 2500 to 3300 cm⁻¹. libretexts.orgechemi.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. echemi.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band between 1700 and 1725 cm⁻¹. libretexts.org The presence of conjugation can shift this peak to a slightly lower wavenumber. echemi.com
The ethenyl group also has characteristic IR absorptions. A medium intensity C=C stretching band is expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group typically appear just above 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations for the vinyl group would be observed in the 900-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Ethenyl | C=C stretch | 1640 - 1680 | Medium |
| Ethenyl | C-H stretch | > 3000 | Medium |
| Ethenyl | C-H bend (out-of-plane) | 900 - 1000 | Medium |
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₈H₁₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 140.08.
In electron ionization (EI) mass spectrometry, a common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a prominent peak corresponding to the [M-COOH]⁺ fragment. Another characteristic fragmentation is the alpha-cleavage, which in this case would involve the cleavage of the bond between the quaternary carbon and the cyclopentane ring. The fragmentation of the ethenyl group can also lead to characteristic ions.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be used to aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 140.08 | Molecular Ion |
| [M-COOH]⁺ | 95.08 | Loss of carboxyl group |
| [M-C₂H₃]⁺ | 113.06 | Loss of ethenyl group |
| [M-H₂O]⁺ | 122.07 | Loss of water |
Advanced Chiroptical Spectroscopic Methods
Since this compound possesses a chiral center at the quaternary carbon of the cyclopentane ring, it can exist as a pair of enantiomers. Advanced chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these enantiomers.
The application of these techniques to carboxylic acids can be challenging due to the formation of intermolecular hydrogen-bonded dimers and other aggregates, which can complicate the interpretation of the spectra. nih.gov A potential strategy to overcome this is the conversion of the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride (B1165640) prior to analysis. nih.gov This approach simplifies the spectra and facilitates a more straightforward comparison with quantum chemical calculations to determine the absolute stereochemistry. nih.gov
These chiroptical methods measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints for each enantiomer. By comparing the experimentally obtained VCD and ECD spectra with theoretically predicted spectra for a given enantiomer, the absolute configuration of the chiral center can be unequivocally assigned.
Theoretical and Computational Studies on 1 Ethenylcyclopentane 1 Carboxylic Acid
Quantum Chemical Calculations of Reactivity and Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity of organic molecules. numberanalytics.com For 1-Ethenylcyclopentane-1-carboxylic acid, these calculations can illuminate the electronic structure and predict the most likely pathways for chemical reactions.
The primary sites of reactivity are the ethenyl (vinyl) group and the carboxylic acid group. The ethenyl group's π-bond makes it susceptible to electrophilic addition. Computational studies on similar vinylcycloalkanes and alkenes show that the mechanism of reactions, such as hydrohalogenation or hydration, can be meticulously mapped. numberanalytics.com DFT calculations, for instance using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d), can be used to model the reaction pathway. numberanalytics.com
A key aspect of such a reaction would be the stability of the intermediate carbocation. Protonation of the terminal carbon of the ethenyl group would lead to a tertiary carbocation adjacent to the cyclopentane (B165970) ring. Quantum chemical calculations would typically reveal the energy of this intermediate and the transition state leading to it.
Furthermore, a fascinating area for computational investigation is the potential for carbocation rearrangement. As seen in related vinylcycloalkane systems, a secondary carbocation can undergo rearrangement to a more stable tertiary carbocation, sometimes involving ring expansion. youtube.com For this compound, after the initial formation of the tertiary carbocation, computational models could explore the energy barriers for potential rearrangements, such as an alkyl shift leading to a six-membered ring, although the presence of the quaternary carbon might influence this possibility.
The table below presents hypothetical data derived from typical DFT calculations on electrophilic addition to a vinyl group, illustrating the kind of insights that would be obtained for this compound.
| Parameter | Hypothetical Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (Ea) | 15 - 25 | The energy barrier for the initial electrophilic attack on the double bond. |
| Energy of Tertiary Carbocation Intermediate | Relative Minimum | Indicates the formation of a stable intermediate post-protonation. |
| Energy Barrier for Rearrangement | > 20 | A high barrier would suggest that rearrangement is less likely than direct addition of a nucleophile. |
Note: These values are illustrative and based on general findings for similar reactions.
The carboxylic acid group presents another reactive site, particularly for reactions like esterification or reduction. Quantum chemical calculations can model the proton affinity, acidity (pKa), and the reaction coordinates for these transformations.
Conformational Analysis and Stereochemical Predictions
The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. libretexts.org The two most commonly discussed conformations are the "envelope" (with C_s symmetry) and the "twist" or "half-chair" (with C_2 symmetry). ic.ac.ukmasterorganicchemistry.com The energy difference between these forms is very small, and they rapidly interconvert via a process known as pseudorotation. masterorganicchemistry.comdalalinstitute.com
For this compound, the presence of two bulky substituents on a single carbon atom significantly influences the conformational landscape. The quaternary substitution at C1 locks a portion of the ring, but the rest of the ring will still adopt envelope or twist forms.
In an envelope conformation , one carbon atom is out of the plane of the other four. The substituted C1 carbon could be either in the flap or in the planar portion of the envelope. Computational modeling would be required to determine the relative energies of these possibilities. The steric bulk of the ethenyl and carboxylic acid groups would likely favor conformations where they are positioned to minimize steric hindrance with the rest of the ring.
In a twist conformation , two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. This conformation generally has lower torsional strain than the envelope form. masterorganicchemistry.com For a substituted cyclopentane, the equilibrium between various envelope and twist conformers can be complex.
The orientation of the ethenyl and carboxylic acid groups relative to the ring is also a key aspect of the conformational analysis. The rotation around the C1-C(ethenyl) bond and the C1-C(acid) bond would be explored computationally to find the lowest energy rotamers.
Stereochemical predictions become crucial if the molecule undergoes a reaction that creates a new chiral center. For instance, in an electrophilic addition to the ethenyl group, the electrophile can approach from two different faces relative to the cyclopentane ring. The preferred direction of attack would be dictated by the steric hindrance imposed by the ring's conformation and the substituents. Computational chemistry can predict the stereochemical outcome by calculating the energies of the transition states leading to different stereoisomers. numberanalytics.com By modeling the transition states, chemists can infer which product is likely to be favored. numberanalytics.comnih.gov
The following table summarizes the key conformational features of the cyclopentane ring relevant to this molecule.
| Conformation | Key Characteristics | Relevance to this compound |
| Envelope (C_s) | Four carbons in a plane, one out of the plane ("flap"). dalalinstitute.com | The substituted C1 atom's position (in or out of the plane) affects steric interactions. |
| Twist (C_2) | Two adjacent carbons are displaced in opposite directions. masterorganicchemistry.com | Often slightly lower in energy, reduces torsional strain more effectively. |
| Pseudorotation | A low-energy process that interconverts envelope and twist forms. dalalinstitute.com | The molecule is conformationally dynamic, not static in one form. |
Molecular Dynamics Simulations (if applicable to mechanistic insights)
While quantum chemical calculations are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. numberanalytics.com MD simulations could be particularly useful for understanding the mechanistic insights of this compound in several ways.
First, MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum or in an explicit solvent like water. By simulating the molecule's movements over nanoseconds, one could observe the frequencies and pathways of pseudorotation and the preferred orientations of the substituent groups, providing a more realistic picture than static calculations alone. mdpi.com
Second, for reactions with complex mechanisms, such as the potential carbocation rearrangements mentioned earlier, ab initio molecular dynamics (AIMD) could be employed. AIMD simulations use quantum mechanical calculations to determine the forces between atoms at each time step, allowing for the observation of bond-breaking and bond-forming events in real-time. rsc.org An AIMD simulation initiated from a carbocation intermediate could potentially reveal the dynamic pathways of ring expansion or other rearrangements, providing a level of detail that is not accessible through static transition state searches alone. rsc.org
Finally, MD simulations can be used to study the interaction of this compound with other molecules, such as enzymes or catalysts. By placing the molecule in a simulated active site, researchers can observe the binding modes, conformational changes upon binding, and the initial steps of a catalyzed reaction.
Although no specific MD studies on this compound are available, the methodology is well-established for providing crucial mechanistic insights in complex chemical systems. dalalinstitute.comnih.gov
Applications of 1 Ethenylcyclopentane 1 Carboxylic Acid in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate in Complex Molecule Construction
While direct applications of 1-ethenylcyclopentane-1-carboxylic acid in the synthesis of complex molecules are not extensively documented in publicly available research, its structure suggests significant potential as a versatile synthetic intermediate. The molecule possesses two key reactive sites: a vinyl group and a carboxylic acid attached to a quaternary center on a cyclopentane (B165970) ring. This combination allows for a variety of transformations, making it a potentially valuable building block for more intricate molecular architectures.
The cyclopentane core is a common motif in numerous natural products and biologically active compounds. Methods for constructing functionalized cyclopentane rings are therefore of great interest in organic synthesis. The presence of both a vinyl group and a carboxylic acid allows for sequential or tandem reactions to introduce further complexity. For instance, the vinyl group can undergo a range of addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, or epoxidation, to introduce new functional groups. libretexts.org Simultaneously, the carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with other molecules. researchgate.net
General synthetic strategies for functionalized cyclopentane derivatives often involve multi-step sequences, including aldol (B89426) condensations and ring-closing metathesis. nih.govoregonstate.edu The availability of a pre-functionalized cyclopentane building block like this compound could potentially streamline these synthetic routes. For example, the vinyl group could participate in ring-closing metathesis with another olefin to form a bicyclic system, a common core in many natural products.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Vinyl Group Reactions | ||
| Catalytic Hydrogenation | H₂, Pd/C | Ethyl group |
| Halogenation | Br₂, CH₂Cl₂ | Dibromoethyl group |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Heck Coupling | Aryl halide, Pd catalyst, base | Substituted styrene (B11656) derivative |
| Carboxylic Acid Reactions | ||
| Esterification | Alcohol, acid catalyst | Ester |
| Amidation | Amine, coupling agent (e.g., DCC) | Amide |
| Reduction | LiAlH₄ | Primary alcohol |
| Conversion to Acid Chloride | SOCl₂ or (COCl)₂ | Acid chloride |
Utilization in Catalytic Processes
The application of this compound in catalytic processes is an area with underexplored potential. However, based on the reactivity of similar molecules, several possibilities can be envisioned. The carboxylic acid moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization of the cyclopentane ring at specific positions. nih.gov This strategy has been successfully employed for the arylation of cycloalkane carboxylic acids. nih.gov
Furthermore, the vinyl group can participate in various catalytic transformations. For example, catalytic hydrogenation of the double bond can be achieved using heterogeneous or homogeneous catalysts. tue.nlrsc.org This reaction would yield 1-ethylcyclopentane-1-carboxylic acid, a saturated derivative. The stereochemistry of this reduction could potentially be controlled using chiral catalysts.
Applications in Materials Chemistry
In materials chemistry, monomers containing both a polymerizable group (the vinyl group) and a functional handle (the carboxylic acid) are valuable for the synthesis of functional polymers. libretexts.org this compound could potentially serve as such a monomer or comonomer in addition polymerization reactions. libretexts.orgmsu.edu The polymerization of the vinyl group would lead to a polymer with a poly(ethylene) backbone and pendant cyclopentanecarboxylic acid groups.
The carboxylic acid groups along the polymer chain can impart several useful properties to the material. They can increase the polymer's hydrophilicity and water solubility, and they can serve as sites for post-polymerization modification. For example, the carboxylic acid groups could be deprotonated to form a polyelectrolyte, or they could be cross-linked to form hydrogels. The bulky cyclopentane ring would likely influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.
Condensation polymerization is another avenue where this molecule could find application. chemhume.co.uk Although it possesses only one carboxylic acid group, it could be used as a chain-terminating agent to control the molecular weight of polyesters or polyamides. Alternatively, if converted to a derivative containing a second functional group suitable for condensation (e.g., a hydroxyl or amino group), it could be incorporated into the main chain of condensation polymers.
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Monomer(s) | Resulting Polymer Structure | Potential Properties |
| Addition Polymerization | This compound | Poly(1-carboxy-1-cyclopentylethylene) | Hydrophilic, functionalizable, potentially high Tg |
| Copolymerization | This compound + Styrene | Random copolymer of styrene and the carboxylic acid monomer | Modified polystyrene with functional groups |
| Post-polymerization Modification | Poly(this compound) | Cross-linked hydrogel | Swellable, absorbent material |
Design of Analogues and Derivatives with Modified Reactivity
The synthesis of analogues and derivatives of this compound can provide access to a range of compounds with tailored reactivity and properties. Modifications can be introduced at the vinyl group, the carboxylic acid, or the cyclopentane ring.
For instance, substituting the hydrogen atoms on the vinyl group with other substituents could alter its reactivity in polymerization and other addition reactions. Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the double bond.
The carboxylic acid can be converted into a variety of derivatives, as mentioned earlier, to participate in different coupling reactions. For example, conversion to an acid chloride would facilitate acylation reactions. Esterification with different alcohols would yield a library of esters with varying steric and electronic properties.
Functionalization of the cyclopentane ring itself presents another avenue for creating analogues. While direct functionalization of the saturated ring can be challenging, precursors with existing functional groups could be used to synthesize substituted derivatives of this compound. Such modifications could be used to fine-tune the molecule's steric bulk, polarity, and conformational preferences, which could be important for its application as a synthetic intermediate or in materials science. The synthesis of functionalized cyclopentane derivatives is a broad area of research, with many established methods that could potentially be adapted for this purpose. organic-chemistry.org
Future Research Directions and Emerging Trends in 1 Ethenylcyclopentane 1 Carboxylic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research on 1-Ethenylcyclopentane-1-carboxylic acid will likely prioritize the development of sustainable synthetic routes that improve upon classical methods in terms of efficiency, safety, and environmental impact. Key areas of focus could include the utilization of renewable feedstocks, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions.
Potential research could explore biocatalytic methods or pathways starting from bio-derived precursors to construct the cyclopentane (B165970) ring. Another avenue involves reimagining classical syntheses, such as those involving ring-contraction strategies or alkylation of cyclopentane precursors, to incorporate green chemistry principles. This includes replacing toxic solvents, minimizing the use of protecting groups, and improving atom economy. A comparative analysis of a hypothetical "green" route versus a traditional approach highlights the potential for improvement.
Table 1: Hypothetical Comparison of Synthetic Routes
| Metric | Traditional Route (e.g., Multi-step from Cyclohexanone) | Sustainable Route (e.g., Bio-based Precursor) |
|---|---|---|
| Starting Material | Petroleum-derived | Renewable (e.g., furfural (B47365) derivative) |
| Atom Economy | Moderate | Potentially High |
| E-Factor (Waste/Product) | High | Low |
| Solvent Usage | Chlorinated solvents, ethers | Water, ethanol, or solvent-free |
| Number of Steps | 4-6 steps | 2-3 steps |
| Energy Input | High (reflux conditions) | Low (room temperature, enzymatic) |
Exploration of New Catalytic Transformations
Catalysis offers a powerful tool for developing efficient and selective chemical reactions. Future studies on this compound would benefit immensely from the exploration of novel catalytic transformations that target its specific functional groups: the vinyl moiety, the carboxylic acid, and the quaternary carbon center.
Research could focus on transition-metal catalysis to functionalize the ethenyl group, enabling reactions like hydroformylation, hydrogenation, or cross-coupling to introduce new substituents and create a library of derivatives. Furthermore, developing catalytic methods for the enantioselective synthesis of chiral analogs would be a significant advancement. Another promising area is the catalytic decarboxylation or modification of the carboxylic acid group, which could serve as a handle for further synthetic diversification.
Table 2: Potential Catalytic Transformations for Investigation
| Transformation | Target Functional Group | Potential Catalyst System | Desired Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Ethenyl group | Chiral Rhodium or Iridium complex | Enantiomerically pure 1-Ethylcyclopentane-1-carboxylic acid |
| Heck Coupling | Ethenyl group | Palladium(0) with phosphine (B1218219) ligands | Introduction of aryl or vinyl substituents |
| Hydroformylation | Ethenyl group | Cobalt or Rhodium carbonyl complex | Synthesis of aldehyde derivatives |
| Esterification | Carboxylic acid | Solid acid catalyst (e.g., Zeolite) | Green and recyclable ester synthesis |
| Decarboxylative Coupling | Carboxylic acid | Silver/Palladium co-catalysis | Formation of a new C-C bond at the quaternary center |
Integration with Flow Chemistry and Automated Synthesis
The shift from batch processing to continuous flow manufacturing is revolutionizing the chemical industry by offering enhanced safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could overcome challenges associated with handling reactive intermediates or managing exothermic reactions that might be encountered in its synthesis.
A continuous flow setup could enable the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, a key cyclization or alkylation step could be performed more safely and efficiently in a microreactor. Furthermore, integrating automated synthesis platforms would allow for the rapid optimization of reaction conditions and the high-throughput synthesis of a diverse range of derivatives for screening in materials science or medicinal chemistry applications. This approach facilitates a more data-rich, machine-assisted process for molecular assembly.
Advanced Characterization and Mechanistic Elucidation
A thorough understanding of a molecule's properties and reactivity relies on advanced characterization and detailed mechanistic studies. While standard techniques like NMR and mass spectrometry would be foundational, future research would employ more sophisticated methods to gain deeper insights.
In-situ spectroscopic techniques, such as ReactIR or process NMR, could be used to monitor reactions in real-time, identifying transient intermediates and providing crucial data for kinetic analysis. This is particularly valuable when optimizing reactions in a flow chemistry setting.
On the computational front, Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. This synergy between experimental and computational analysis would be essential for elucidating the mechanisms of novel catalytic transformations and for designing more efficient synthetic routes. Predicted data, such as collision cross-section values from mass spectrometry, can provide an initial computational baseline for subsequent experimental verification.
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.09100 | 130.5 |
| [M+Na]⁺ | 163.07294 | 137.0 |
| [M-H]⁻ | 139.07644 | 132.5 |
| [M+NH₄]⁺ | 158.11754 | 154.8 |
Data is predictive and serves as a basis for experimental verification.
Q & A
Q. What are the optimal synthetic routes for 1-Ethenylcyclopentane-1-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of strained cyclic carboxylic acids often involves oxidation of substituted cyclopentane precursors. For example, analogous compounds like 1-cyclopentene-1-carboxaldehyde are synthesized via oxidation of cyclopentene derivatives using reagents like pyridinium chlorochromate (PCC) in dichloromethane, followed by careful purification . For this compound, a two-step approach could involve:
Vinylation : Introduce the ethenyl group via Heck coupling or palladium-catalyzed cross-coupling to a cyclopentane precursor.
Oxidation : Convert a methyl or alcohol group to the carboxylic acid using strong oxidants like KMnO₄ under acidic conditions.
Yield optimization requires monitoring reaction intermediates via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ether/pentane mixtures) to prevent co-evaporation of volatile intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : Identify characteristic peaks for the ethenyl group (δ 4.8–5.5 ppm for protons, δ 110–130 ppm for carbons) and carboxylic acid (δ 170–185 ppm for carbonyl carbon). Internal standards like 1,4-dioxane can quantify purity .
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion (C₈H₁₀O₂, expected m/z 154.0630) and rule out impurities.
Purity assessment via HPLC with a C18 column and UV detection at 210 nm is recommended, referencing protocols for structurally similar cyclopentane-carboxylic acids .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives arising from stereochemical variations?
- Methodological Answer : Discrepancies in bioactivity data often stem from unaccounted stereoisomers. To address this:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy .
- Crystallography : Solve crystal structures of derivatives to correlate stereochemistry with activity. For example, (1R,3S)-3-Aminocyclopentane carboxylic acid’s stereochemistry was confirmed via X-ray diffraction .
- Computational Docking : Model interactions between isomers and target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities .
Q. How do computational methods aid in predicting the conformational stability and reactivity of this compound in solution?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Conformational Preferences : Analyze ring puckering and substituent orientation to identify low-energy conformers. Cyclopentane derivatives often exhibit envelope or half-chair conformations .
- Acidity Trends : Calculate pKa values by comparing electron-withdrawing effects of the ethenyl group versus carboxylic acid.
- Reactivity : Simulate reaction pathways (e.g., decarboxylation or nucleophilic attacks) using transition-state modeling. Reference studies on analogous compounds like 1-Aminocyclopropane-1-carboxylic acid, where computational insights clarified ethylene biosynthesis pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility and stability of this compound in polar solvents?
- Methodological Answer : Contradictory solubility reports may arise from impurities or pH-dependent ionization. To resolve:
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–14) using UV-Vis spectroscopy. Carboxylic acids typically show higher solubility in basic conditions due to deprotonation .
- Accelerated Stability Testing : Store samples under varying temperatures (4°C, 25°C, 40°C) and humidity levels, monitoring degradation via LC-MS. For example, cyclopentane derivatives with labile substituents degrade via hydrolysis, requiring anhydrous storage .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Absorb spills with silica gel or acid-neutralizing adsorbents, avoiding water to prevent spreading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
